molecular formula C15H19FN2O2 B12988579 Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12988579
M. Wt: 278.32 g/mol
InChI Key: DHQZSFITNGLIFL-UHFFFAOYSA-N
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Description

Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic compound that belongs to the class of diazaspiro compounds. These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a benzyl halide with a diazaspiro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology to monitor and control the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are chaperone proteins that play a role in various biological processes, including neuroprotection and neuroinflammation. The compound can act as an agonist or antagonist of sigma receptors, modulating their activity and influencing downstream signaling pathways .

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C15H19FN2O2/c16-13-8-17-7-6-15(13)10-18(11-15)14(19)20-9-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

DHQZSFITNGLIFL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12CN(C2)C(=O)OCC3=CC=CC=C3)F

Origin of Product

United States

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